7-Chloro-2-phenylquinolin-4-ol

Antimalarial Structure-Activity Relationship Quinoline

Researchers modifying the 4-position of 7-chloroquinolines for antimalarial or anticancer programs often encounter supply inconsistency and unverified purity. This 7-Chloro-2-phenylquinolin-4-ol scaffold overcomes these hurdles as a reliable, single-batch intermediate. • Privileged 7-chloro-2-phenyl core ensures SAR continuity; the 7-Cl substituent is critical for antiplasmodial potency. • Suitable for generating 4-substituted libraries active against P. aeruginosa and C. albicans. • Immediate availability with consistent quality for reproducible synthesis.

Molecular Formula C15H10ClNO
Molecular Weight 255.7 g/mol
CAS No. 110802-16-9
Cat. No. B011092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-phenylquinolin-4-ol
CAS110802-16-9
Molecular FormulaC15H10ClNO
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl
InChIInChI=1S/C15H10ClNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18)
InChIKeyXQOKFGZSHRSHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-phenylquinolin-4-ol Technical Overview


7-Chloro-2-phenylquinolin-4-ol (CAS 110802-16-9) is a halogenated 2-phenylquinolin-4-ol derivative [1]. It belongs to the quinoline class of heterocyclic compounds, which are widely investigated for diverse biological activities, including anticancer, antimalarial, and antimicrobial effects [2]. The compound possesses a characteristic 7-chloro substitution on the quinoline core and a 2-phenyl ring, structural features that are critical modulators of biological activity and physicochemical properties [1].

7-Chloro-2-phenylquinolin-4-ol Sourcing Differentiators


Generic substitution within the quinoline class is not a straightforward exchange due to the profound impact of even minor structural modifications on target engagement and physicochemical profiles [1]. For example, the presence and position of a chloro substituent is a key determinant of biological potency, as demonstrated in the antimalarial field where 7-chloroquinoline groups significantly enhance anti-malarial activity compared to non-halogenated or differently substituted analogs [2]. The specific 7-chloro-2-phenylquinolin-4-ol scaffold represents a distinct pharmacophore, and substituting it with a structurally related compound—such as a 2-phenylquinolin-4-ol lacking the chloro group or a 7-chloroquinolin-4-ol without the phenyl ring—could lead to substantial, and often unpredictable, changes in activity, selectivity, and ADME properties [1].

7-Chloro-2-phenylquinolin-4-ol Quantitative Differentiation


Enhanced Antimalarial Potency via 7-Chloro Substitution

Analysis of available primary literature reveals a significant gap: direct, quantitative head-to-head comparisons of 7-Chloro-2-phenylquinolin-4-ol (CAS 110802-16-9) against its closest analogs are extremely limited in public repositories. This lack of primary data is a key finding and a critical consideration for procurement. The following evidence is therefore derived from class-level SAR inference, which, while not a direct assay comparison, provides the strongest available quantitative rationale for prioritizing this specific scaffold. A structure-activity relationship (SAR) study on quinoline derivatives established that the presence of a 7-chloro group on the quinoline core is directly associated with increased anti-malarial potency [1].

Antimalarial Structure-Activity Relationship Quinoline

Structural Advantage in Translation Initiation Inhibition

A crucial point of differentiation for 7-Chloro-2-phenylquinolin-4-ol emerges when considering its potential as a selective inhibitor of eukaryotic translation initiation. While the unsubstituted 2-phenylquinolin-4-ol analog exhibits an IC50 of 64,000 nM in a related assay, indicating low potency, the 7-chloro substitution in 7-Chloro-2-phenylquinolin-4-ol is expected to confer enhanced activity, as halogenation is a common strategy to improve target binding affinity and physicochemical properties [1]. Direct comparative data for 7-Chloro-2-phenylquinolin-4-ol in this specific assay is not publicly available; therefore, this inference is a key differentiator based on established medicinal chemistry principles.

Anticancer Eukaryotic Translation Initiation Quinoline

Lipophilicity-Driven Antimicrobial Potential in 7-Chloroquinolines

Recent systematic studies on 4-substituted 7-chloroquinolines have quantified the relationship between side chain lipophilicity and antimicrobial activity. These studies show that 4-amino-7-chloroquinolines exhibit significant antimicrobial activity, with specific derivatives producing inhibition halos greater than 20 mm against Pseudomonas aeruginosa and close to 30 mm against Candida albicans [1]. While 7-Chloro-2-phenylquinolin-4-ol was not directly tested in this study, the data underscore the critical role of the 7-chloroquinoline core as a privileged scaffold for antimicrobial development and demonstrate that modifications at the 4-position (such as the 2-phenyl group in the target compound) are key drivers of both potency and toxicity profiles [1].

Antimicrobial Lipophilicity Quinoline

7-Chloro-2-phenylquinolin-4-ol Drug Discovery Applications


Antimalarial Lead Optimization Scaffold

Use as a core scaffold for the synthesis of novel antimalarial agents. The presence of the 7-chloro group is a key SAR feature for enhancing antiplasmodial activity, as established in class-level studies [1]. Researchers can derivatize the 4-hydroxy group or modify the 2-phenyl ring to explore new chemical space while retaining the privileged 7-chloroquinoline core.

Eukaryotic Translation Initiation Inhibition Probe

Employ as a chemical probe to investigate the role of eukaryotic translation initiation in cancer. The unsubstituted 2-phenylquinolin-4-ol analog shows low micromolar activity (IC50 = 64 µM) in this pathway, suggesting the 7-chloro derivative may serve as a more potent starting point for developing selective inhibitors [2].

Antimicrobial Drug Discovery Building Block

Utilize as a versatile intermediate for generating libraries of 4-substituted 7-chloroquinoline derivatives. Class-level evidence demonstrates that modifications at the 4-position of the 7-chloroquinoline core can yield compounds with significant activity against clinically relevant pathogens like P. aeruginosa and C. albicans [3].

Technical Documentation Hub

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